molecular formula C15H26N2O4 B13090681 Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate

Cat. No.: B13090681
M. Wt: 298.38 g/mol
InChI Key: DJMMEHPFIBDEFR-UHFFFAOYSA-N
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Description

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of an amino acid derivative with a tert-butoxycarbonyl group, followed by cyclization and esterification reactions. The reaction conditions often include the use of coupling reagents, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions and can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s derivatives may have potential therapeutic applications, including as drug candidates for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acid derivatives and cyclopropyl-containing pyrrolidines. Examples include:

  • Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate
  • tert-Butyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

Uniqueness

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the Boc-protected amino group provides distinct reactivity and stability, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)10-8-16-9-11(10)15(6-7-15)17-13(19)21-14(2,3)4/h10-11,16H,5-9H2,1-4H3,(H,17,19)

InChI Key

DJMMEHPFIBDEFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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